

# Review of Existing Literature: ORM-3819

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ORM-3819**  
Cat. No.: **B15579920**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no information on a compound designated as **ORM-3819**. Searches for "**ORM-3819**" and associated terms across multiple databases have not yielded any specific data related to its mechanism of action, pharmacology, or clinical development.

The designation "ORM" may suggest a connection to Orum Therapeutics, a biotechnology company focused on targeted protein degraders. However, their publicly disclosed pipeline includes compounds such as ORM-5029 and ORM-6151, with no mention of **ORM-3819**.<sup>[1]</sup>

It is possible that **ORM-3819** represents an internal compound name that has not yet been disclosed publicly, a project that was discontinued at a very early stage of development, or a typographical error.

While a direct review of **ORM-3819** is not possible due to the absence of data, this guide will provide a comprehensive overview of the therapeutic area that **ORM-3819** was likely intended for, based on the common targets of similarly named compounds: the sigma-1 receptor.

## The Sigma-1 Receptor: A Key Modulator of Cellular Stress and Neurological Function

The sigma-1 receptor ( $\sigma 1R$ ) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[\[2\]](#) It is not a classical G-protein coupled receptor or ion channel, but rather a ligand-operated molecular chaperone that modulates a wide range of cellular functions.

### Mechanism of Action

The precise mechanisms of  $\sigma 1R$  are still under investigation, but it is known to interact with and modulate the function of numerous other proteins, including:

- Ion Channels: Particularly voltage-gated potassium channels and NMDA receptors.[\[3\]](#)
- G-Protein Coupled Receptors (GPCRs): Including opioid receptors.[\[3\]](#)
- Kinases and Other Signaling Proteins: Influencing pathways related to cellular survival and stress responses.

By interacting with these diverse partners, the  $\sigma 1R$  plays a crucial role in regulating intracellular calcium signaling, lipid metabolism and transport, and the cellular response to oxidative stress.[\[2\]](#)

## Therapeutic Potential of Sigma-1 Receptor Modulation

The multifaceted role of the  $\sigma 1R$  has made it an attractive target for the development of therapeutics for a variety of disorders, particularly in the realm of neurology and psychiatry.

### Pain Management

A significant body of research has focused on the role of  $\sigma 1R$  antagonists in the treatment of pain, especially neuropathic and inflammatory pain.[\[3\]](#)[\[4\]](#)[\[5\]](#) Antagonism of the  $\sigma 1R$  has been shown to:

- Potentiate the analgesic effects of opioids, potentially reducing the required dose and mitigating side effects.[\[3\]](#)
- Directly reduce neuronal hyperexcitability associated with neuropathic pain states.

## Neurodegenerative Diseases

Given its role in mitigating cellular stress and promoting cell survival, the  $\sigma$ 1R is being explored as a therapeutic target for neurodegenerative conditions such as:

- Amyotrophic Lateral Sclerosis (ALS)
- Alzheimer's Disease
- Parkinson's Disease

Agonists of the  $\sigma$ 1R have shown promise in preclinical models of these diseases by promoting neuronal protection and reducing the accumulation of misfolded proteins.

## Psychiatric Disorders

The modulation of neurotransmitter systems by the  $\sigma$ 1R has led to investigations into its role in psychiatric conditions, including:

- Depression
- Anxiety
- Schizophrenia

## Potential Experimental Protocols for Investigating a Novel Sigma-1 Receptor Modulator

Should information on **ORM-3819** become available and indicate its action on the sigma-1 receptor, the following experimental workflows would be crucial for its characterization.

### In Vitro Characterization

A standard workflow for characterizing a novel  $\sigma$ 1R ligand would involve a series of in vitro assays to determine its binding affinity, selectivity, and functional activity.

Caption: In vitro workflow for characterizing a novel sigma-1 receptor ligand.

**Detailed Methodologies:**

- **Radioligand Binding Assays:** These assays are used to determine the binding affinity ( $K_i$ ) of the compound for the  $\sigma 1R$ . This is typically done using cell membranes expressing the receptor and a radiolabeled ligand, such as --INVALID-LINK---pentazocine. The ability of the test compound to displace the radioligand is measured.
- **Selectivity Profiling:** To ensure the compound is specific for the  $\sigma 1R$ , it should be tested against a panel of other receptors and enzymes. This is crucial to identify potential off-target effects.
- **Functional Assays:**
  - **Calcium Imaging:** As the  $\sigma 1R$  modulates intracellular calcium levels, fluorescent calcium indicators can be used in cell lines to measure the effect of the compound on calcium signaling.
  - **Neurite Outgrowth Assays:** In neuronal cell cultures, the effect of the compound on neurite outgrowth can be assessed as a measure of its neurotrophic or neuroprotective properties.

**In Vivo Evaluation**

Following in vitro characterization, promising compounds would be evaluated in animal models of disease.

**Caption:** In vivo workflow for evaluating a sigma-1 receptor modulator in a pain model.

**Detailed Methodologies:**

- **Pharmacokinetic Studies:** These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animals. This is essential for determining appropriate dosing regimens for efficacy studies.
- **Animal Models of Pain:** A variety of animal models can be used to assess the analgesic efficacy of the compound. Common models include:

- Chronic Constriction Injury (CCI): A model of neuropathic pain.
- Formalin Test: A model of inflammatory pain.
- Behavioral Testing: In these models, pain-related behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat), are measured.
- Tissue Analysis: After behavioral testing, tissues such as the spinal cord and brain can be collected to measure biomarkers related to inflammation and neuronal activity.

## Conclusion

While no specific information is currently available for **ORM-3819**, the landscape of sigma-1 receptor modulation presents a rich field of research with significant therapeutic potential. The methodologies and pathways described in this guide provide a framework for the evaluation of any novel sigma-1 receptor modulator. Should information regarding **ORM-3819** become public, this document will be updated to reflect the specific findings. Researchers interested in this area are encouraged to monitor publications and clinical trial registries for new developments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Orum Therapeutics Announces First Patient Dosed In Phase 1 Clinical Trial Of ORM-5029 In Development To Treat HER2-Expressing Advanced Solid Tumors — Orum Therapeutics [orumrx.com]
- 2. Allosteric effects of agonist and antagonist ligands on sigma-1 receptor - American Chemical Society [acs.digitellinc.com]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of Existing Literature: ORM-3819]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579920#orm-3819-review-of-existing-literature>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)